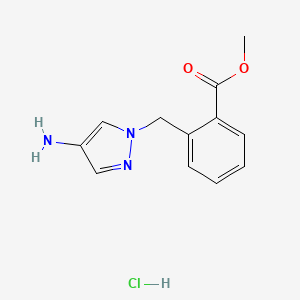

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is a chemical compound with the molecular formula C12H14ClN3O2. It is a useful research chemical with applications in various scientific fields. The compound is characterized by its unique structure, which includes a pyrazole ring and a benzoic acid ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions and reagents as those used in laboratory-scale preparations, with adjustments for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid compounds exhibit anticancer properties. For instance, compounds similar to 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride have shown promise in inhibiting tumor growth in vitro and in vivo models. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Anti-inflammatory Applications

The anti-inflammatory properties of compounds containing the benzoic acid moiety have been well-documented. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

A study focusing on the synthesis of similar benzoic acid derivatives reported their effectiveness as cyclooxygenase (COX) inhibitors. The findings suggest that this compound could potentially function as a non-steroidal anti-inflammatory drug (NSAID), providing relief from pain and inflammation .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of pyrazole derivatives, particularly concerning neurodegenerative diseases like Alzheimer’s.

Case Study: Acetylcholinesterase Inhibition

Research has demonstrated that certain pyrazole compounds can inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s disease. The compound's structure may allow it to interact effectively with the enzyme's active site, thereby enhancing acetylcholine levels in the brain . This suggests potential therapeutic applications for cognitive enhancement and neuroprotection.

Synthesis of New Derivatives

The versatility of this compound allows for the synthesis of various derivatives, which can be tailored for specific biological activities.

Synthesis Methodologies

Several synthetic routes have been explored to modify the structure of this compound to enhance its activity or selectivity toward specific targets. For example, modifications at the amino group or the benzoic acid moiety can lead to compounds with improved pharmacological profiles .

Comparative Data Table

Mecanismo De Acción

The exact mechanism of action of 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or activation. Further research is needed to elucidate the precise mechanisms involved .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(4-aminopyrazol-1-yl)methylbenzoate

- 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid

Uniqueness

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is unique due to its specific combination of a pyrazole ring and a benzoic acid ester group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Actividad Biológica

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 1189891-69-7

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 273.71 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| HepG2 (Liver) | 12.5 | Moderate inhibition of cell proliferation |

| HeLa (Cervical) | 15.0 | Significant reduction in cell viability |

| GM-6114 (Fibroblast) | >50 | No toxicity observed |

The compound's mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, particularly affecting the G1/S transition, as evidenced by flow cytometry analyses .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Antioxidant Activity

Research has also pointed to the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage, which is crucial in preventing chronic diseases associated with oxidative stress .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Modulation : The compound may also act on specific receptors involved in inflammatory pathways, thus reducing the expression of inflammatory markers.

- Oxidative Stress Reduction : By enhancing the activity of endogenous antioxidant enzymes, it helps mitigate oxidative stress within cells.

Study on HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent response in terms of cell viability reduction. The study concluded that the compound's structural features are critical for its bioactivity and highlighted its potential as a lead candidate for further drug development .

Clinical Implications

A recent review emphasized the therapeutic implications of aminopyrazole derivatives in oncology and inflammatory diseases. The findings suggest that modifications to the compound's structure could enhance its selectivity and potency against specific cancer types while minimizing side effects on healthy tissues .

Propiedades

IUPAC Name |

methyl 2-[(4-aminopyrazol-1-yl)methyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-5-3-2-4-9(11)7-15-8-10(13)6-14-15;/h2-6,8H,7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATMYZMBTYWAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN2C=C(C=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.